molecular formula C13H12O5 B3041204 8-Acetyl-6,7-dimethoxycoumarin CAS No. 263271-48-3

8-Acetyl-6,7-dimethoxycoumarin

Cat. No.: B3041204
CAS No.: 263271-48-3
M. Wt: 248.23 g/mol
InChI Key: NOPAMSBRHITOGE-UHFFFAOYSA-N
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Description

8-Acetyl-6,7-dimethoxycoumarin is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications Coumarins are characterized by a benzene ring fused to an α-pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetyl-6,7-dimethoxycoumarin typically involves the acetylation of 6,7-dimethoxycoumarin. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of a strong acid catalyst to form coumarins. For this compound, the reaction conditions often include:

    Reagents: 6,7-dimethoxyphenol, acetic anhydride, and a strong acid catalyst such as sulfuric acid.

    Conditions: The reaction is typically carried out at elevated temperatures (around 100-150°C) to facilitate the condensation and acetylation processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

8-Acetyl-6,7-dimethoxycoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the methoxy groups under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized coumarin derivatives.

    Reduction: Alcohols or other reduced forms of the original compound.

    Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 8-Acetyl-6,7-dimethoxycoumarin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

8-acetyl-6,7-dimethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-7(14)11-12-8(4-5-10(15)18-12)6-9(16-2)13(11)17-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPAMSBRHITOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC(=C1OC)OC)C=CC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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